Tert-butyl (1-bromopropan-2-yl)carbamate
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Overview
Description
Tert-butyl (1-bromopropan-2-yl)carbamate is an organic compound with the molecular formula C8H16BrNO2 and a molecular weight of 238.12 g/mol . It is commonly used as a protecting group for primary and secondary amines in organic synthesis . The compound is characterized by its tert-butyl group, bromine atom, and carbamate functionality, making it a versatile intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins, which could potentially be the case for this compound as well .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, which could potentially be the case for this compound as well .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (1-bromopropan-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 1-bromopropane . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetonitrile . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-bromopropan-2-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted carbamates.
Deprotection: The major product is the free amine.
Scientific Research Applications
Tert-butyl (1-bromopropan-2-yl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines, facilitating the synthesis of complex molecules.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Lacks the bromine atom and is used as a general protecting group for amines.
1-Bromopropane: A simple alkyl bromide used in various substitution reactions.
N-Boc-protected amines: Similar protecting groups used in organic synthesis.
Uniqueness
Tert-butyl (1-bromopropan-2-yl)carbamate is unique due to its dual functionality, combining the protecting group capability of tert-butyl carbamate with the reactivity of an alkyl bromide . This dual functionality allows for versatile applications in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(1-bromopropan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOODTHBNJYOIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391026-59-7 |
Source
|
Record name | tert-butyl N-(1-bromopropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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